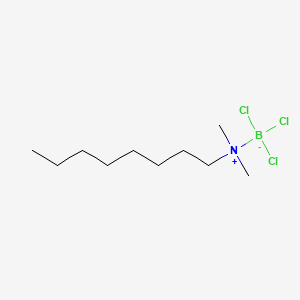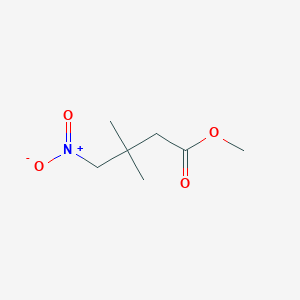
Trichloro(N,N-dimethyloctylamine)boron
Vue d'ensemble
Description
Trichloro(N,N-dimethyloctylamine)boron is a highly efficient and versatile reagent that is widely used in the field of organic synthesis . It is a complex of boron trichloride and octyldimethylamine, with the chemical formula C10H23BCl3N . The CAS number for this compound is 34762-90-8 .
Molecular Structure Analysis
The molecular formula of Trichloro(N,N-dimethyloctylamine)boron is C10H23BCl3N . The molecular weight is 274.46632 .Physical And Chemical Properties Analysis
Trichloro(N,N-dimethyloctylamine)boron has a density of 1.148 at 20℃ . Its water solubility is 940μg/L at 20℃ . The vapor pressure is 0.021Pa at 25℃ . The boiling point is 191.6°C at 760mmHg and the flashing point is 65°C .Applications De Recherche Scientifique
Synthesis of B-trichloro N-trialkylborazines : A study demonstrated the synthesis of B-trichloro N-trialkylborazines, including those with N,N-dimethylbenzylamine and N,N-dimethyloctylamine, through a reaction with tertiary amine boron trichloride adducts. This process yields borazines with good to moderate yield, showcasing the compound's utility in synthesizing boron-nitrogen heterocycles (Atchekzai et al., 1992).
Catalysis in Organic Reactions : Tris(pentafluorophenyl)boron, a related boron compound, is noted for its efficiency as a Lewis acid catalyst in various organic reactions like aldol-type and Michael reactions, allylation reactions, and Diels–Alder reactions. This highlights the potential of boron compounds in catalytic applications (Ishihara et al., 1995).
Formation of Metal–Boron Compounds : Research into boron halides' reactions with sodium compounds of molybdenum and tungsten to yield metal–boron compounds has been documented. These studies contribute to our understanding of boron's reactivity and its potential in creating novel organometallic compounds (Schmid & Nöth, 1967).
Synthesis of Boron Trichloride Adducts : Studies on the molecular structures of trimethylamine-boron trichloride complexes offer insights into their chemical bonding and potential barriers, contributing to the understanding of boron trichloride chemistry and its applications (Iijima & Shibata, 1980).
Applications in Ceramics and Lithium-Ion Batteries : A novel method utilizing tris(dichloromethylsilylethyl)borane, which contains a B–C bond, for synthesizing polyborosilazanes used in SiBCN ceramics, demonstrates the role of boron compounds in advanced materials science. These ceramics have potential applications in lithium-ion battery anodes (Chen et al., 2021).
Aminohaloborane in Organic Synthesis : A method for in situ generation of boron trichloride for ortho substitution reactions in organic synthesis has been developed. This highlights the use of boron compounds in facilitating cost-effective and efficient organic synthesis processes (Sasakura et al., 1985).
Mécanisme D'action
Safety and Hazards
Trichloro(N,N-dimethyloctylamine)boron is classified as very toxic to aquatic life . It may cause an allergic skin reaction . It is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding release to the environment .
Orientations Futures
Trichloro(N,N-dimethyloctylamine)boron is widely used in the field of organic synthesis, especially in the synthesis of chiral compounds . It can be used as a Lewis acid catalyst in a variety of reactions, including Diels-Alder reactions, aldol reactions, and Michael additions . Its future use will likely continue to expand in these areas.
Propriétés
IUPAC Name |
trichloro-[dimethyl(octyl)azaniumyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BCl3N/c1-4-5-6-7-8-9-10-15(2,3)11(12,13)14/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWXWPYCGVUYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([N+](C)(C)CCCCCCCC)(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BCl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
34762-90-8 | |
| Record name | DY 9577 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34762-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro(N,N-dimethyloctylamine)boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B3261727.png)







